molecular formula C12H15NOS2 B12715918 Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester CAS No. 126560-50-7

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester

Cat. No.: B12715918
CAS No.: 126560-50-7
M. Wt: 253.4 g/mol
InChI Key: FBTFQGIBSVBBIQ-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester is an organic compound that belongs to the class of carbamodithioic acids. This compound is characterized by the presence of a phenylmethyl ester group and a 2-(ethenyloxy)ethyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester typically involves the reaction of carbamodithioic acid with appropriate alcohols and esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of advanced purification techniques such as distillation and chromatography ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, and thiolates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioic acid derivatives.

Scientific Research Applications

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, ethyl ester
  • Carbamodithioic acid, dimethyl-, ethyl ester
  • Carbamodithioic acid, [2-(ethenyloxy)ethyl]-, heptyl ester

Uniqueness

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, phenylmethyl ester is unique due to its specific ester and ethyloxyethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

126560-50-7

Molecular Formula

C12H15NOS2

Molecular Weight

253.4 g/mol

IUPAC Name

benzyl N-(2-ethenoxyethyl)carbamodithioate

InChI

InChI=1S/C12H15NOS2/c1-2-14-9-8-13-12(15)16-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,15)

InChI Key

FBTFQGIBSVBBIQ-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=S)SCC1=CC=CC=C1

Origin of Product

United States

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